

GNE-431: A Structural Masterclass in Non-Covalent BTK Selectivity

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Compound of Interest

Compound Name: GNE-431

Cat. No.: B15578961

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SOUTH SAN FRANCISCO, CA – December 10, 2025 – This technical guide delves into the structural underpinnings of **GNE-431**, a potent and highly selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK). Developed for researchers, scientists, and drug development professionals, this document outlines the key molecular interactions, quantitative inhibitory data, and detailed experimental methodologies that define **GNE-431**'s efficacy and selectivity, particularly in overcoming clinically relevant resistance mutations.

GNE-431 emerges as a powerful tool in the study of B-cell malignancies and autoimmune disorders by effectively targeting both wild-type BTK and mutants that confer resistance to covalent inhibitors, such as the C481S mutation.^{[1][2]} Its non-covalent mechanism of action allows it to bypass the need to bind to cysteine 481, a common site of resistance mutations for first-generation BTK inhibitors.^{[1][2]}

Quantitative Analysis of GNE-431 Potency

GNE-431 demonstrates potent inhibition of wild-type BTK and key resistance mutants. The half-maximal inhibitory concentrations (IC₅₀) highlight its efficacy against various forms of the enzyme.

Target	IC50 (nM)
Wild-Type BTK	3.2[3][4]
C481S Mutant BTK	2.5[3]
C481R Mutant BTK	Potent Inhibition
T474I Mutant BTK	Potent Inhibition
T474M Mutant BTK	Potent Inhibition

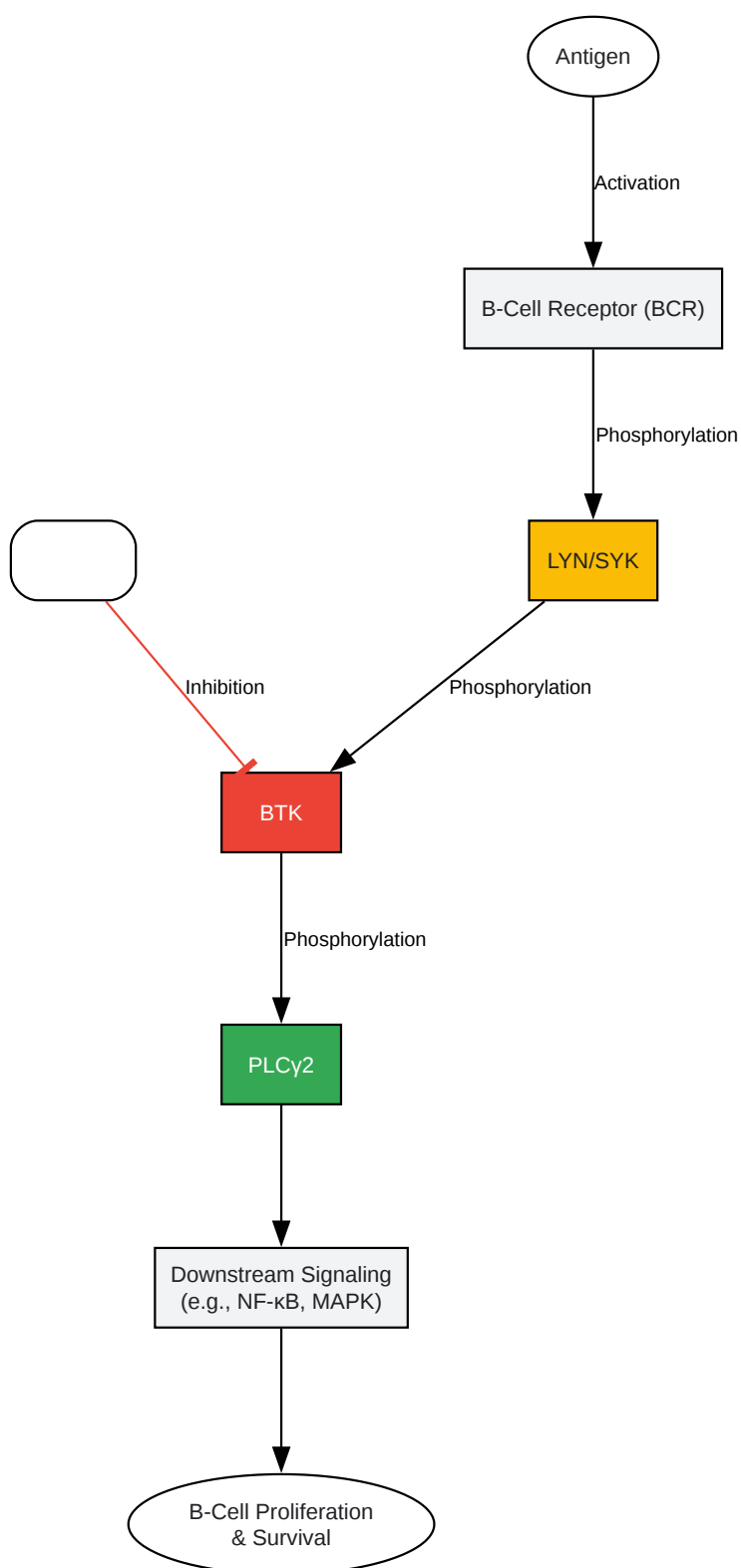
The Structural Basis of Selectivity: A Unique Binding Mode

The high selectivity of **GNE-431** is attributed to its unique, non-covalent binding mode within the ATP-binding pocket of BTK, as revealed by X-ray crystallography.[1] Unlike covalent inhibitors that form a permanent bond with Cys481, **GNE-431** achieves its potent and selective inhibition through a network of specific hydrogen bonds and van der Waals interactions with key amino acid residues.[1][5] This distinct mechanism not only circumvents resistance at the C481 residue but also contributes to its "exquisitely selective" profile, minimizing off-target effects.[1]

While a comprehensive public kinome scan profiling **GNE-431** against a wide array of kinases is not available, the primary research describes it as "exquisitely selective for Btk".[1] This high selectivity is a critical attribute, as off-target inhibition by kinase inhibitors is a common cause of adverse effects in clinical settings.[2][6]

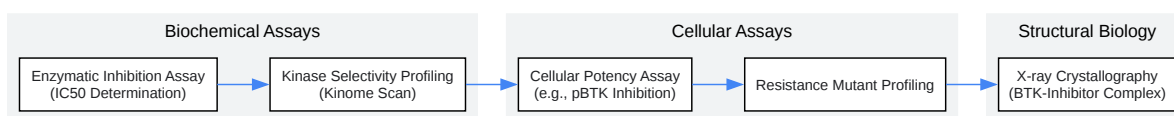
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the B-cell receptor (BCR) signaling pathway, highlighting the central role of BTK, and a general workflow for characterizing BTK inhibitors like **GNE-431**.



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BCR Signaling Pathway and **GNE-431**'s Point of Intervention.



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